
N-Cyano-N'-4-pyridinyl-N''-(1,1,3,3-tetramethylbutyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine typically involves the reaction of 4-cyanopyridine with 1,1,3,3-tetramethylbutylamine in the presence of a guanidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving potassium channels and their regulation.
Medicine: Investigated for its potential therapeutic effects, particularly as an antihypertensive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily by activating potassium channels. It binds to specific sites on the potassium channels, leading to their opening and allowing potassium ions to flow through. This action helps in regulating cellular functions and maintaining proper physiological conditions. The molecular targets include ATP-sensitive potassium channels, which play a crucial role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazoxide: Another potassium channel activator with similar antihypertensive properties.
Minoxidil: Known for its vasodilatory effects and used in the treatment of hypertension and hair loss.
Nicorandil: Combines potassium channel activation with nitrate-like vasodilatory effects.
Uniqueness
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is unique due to its specific structure, which provides a distinct mechanism of action and a broad range of applications. Its ability to selectively activate potassium channels makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
60560-36-3 |
|---|---|
Molekularformel |
C15H23N5 |
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
1-cyano-3-pyridin-4-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-6-8-17-9-7-12/h6-9H,10H2,1-5H3,(H2,17,18,19,20) |
InChI-Schlüssel |
KWLXFIVZLFBUDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


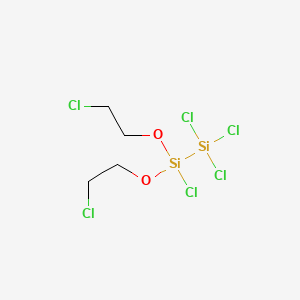
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
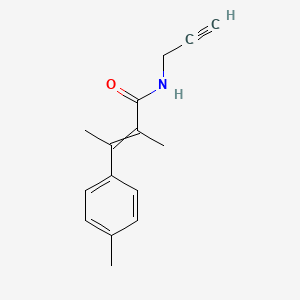

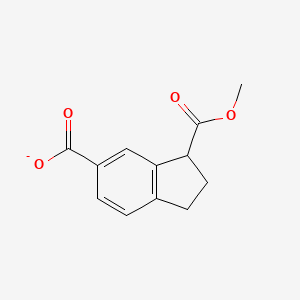

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
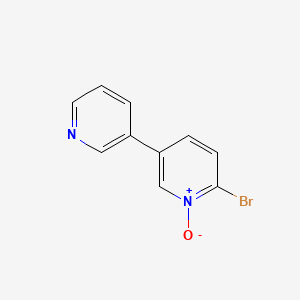
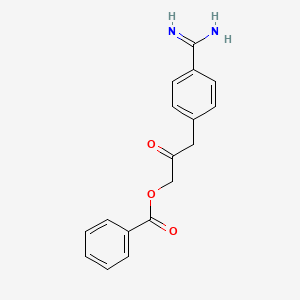
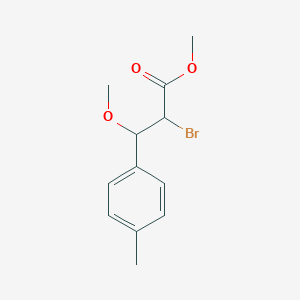
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

